Methyl 2-Boc-aminothiazole-4-carboxylate

Übersicht

Beschreibung

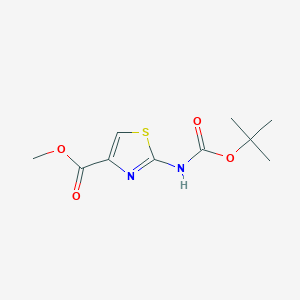

Methyl 2-Boc-aminothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a methyl ester at position 2. This structure makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . The compound is frequently utilized in peptide and drug synthesis due to its compatibility with solid-phase methodologies and its role in modulating pharmacokinetic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-Boc-aminothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-thiazole-4-carboxylic acid methyl ester with di-tert-butyl dicarbonate in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a solvent mixture of dichloromethane and tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-Boc-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-Boc-aminothiazole-4-carboxylate plays a crucial role as a synthetic intermediate in the development of various pharmaceuticals. Its applications include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Staphylococcus epidermidis and Pseudomonas aeruginosa .

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit certain cancer cell lines, showcasing potential as an anticancer agent .

- Neurological Disorders : It serves as an intermediate for drugs targeting neurological conditions due to its ability to interact with specific biological pathways .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals such as pesticides and herbicides. Its role includes:

- Crop Protection : Enhancing crop protection by targeting specific pests while minimizing environmental impact .

- Fungicides : The compound has been noted for its fungicidal properties, inhibiting the growth of various plant pathogens .

Biochemical Research

The compound is extensively used in biochemical studies focusing on enzyme inhibition and protein interactions. Key applications include:

- Enzyme Interaction Studies : this compound aids in understanding metabolic pathways and disease mechanisms through its interactions with enzymes .

- Biochemical Pathways : It influences bacterial cell wall biosynthesis, providing insights into antibiotic mechanisms .

Material Science

This compound finds applications in the development of novel materials, including:

- Polymers and Coatings : The compound contributes to creating materials with improved durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, it serves as a reference standard for ensuring accurate identification and quantification of related compounds in complex mixtures .

Case Studies

- Anticancer Activity Study : A study demonstrated that derivatives of methyl 2-Boc-aminothiazole showed superior potency against human melanoma cell lines compared to established drugs like sorafenib, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Research highlighted that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .

Wirkmechanismus

The mechanism of action of Methyl 2-Boc-aminothiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The thiazole ring and Boc-protected amino group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Derivatives

Methyl 2-Aminothiazole-4-carboxylate

- Key Differences: Lacks the Boc-protected amine, resulting in a free amino group at position 2.

- Applications: Used as a precursor for anti-tubercular agents (e.g., methyl 2-amino-5-benzylthiazole-4-carboxylate inhibits M. tuberculosis H37Rv at 240 nM) .

- Reactivity : The unprotected amine increases susceptibility to oxidation, limiting its utility in multi-step syntheses compared to the Boc-protected variant .

Ethyl 2-Aminothiazole-4-carboxylate

- Key Differences : Ethyl ester at position 4 instead of methyl, slightly altering lipophilicity and metabolic stability.

- Applications: Demonstrated activity against M.

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate

- Key Differences : Boc group is attached to a phenyl ring rather than the thiazole core.

- Applications : Used in targeted drug design for its steric and electronic effects on receptor interactions .

Biologische Aktivität

Methyl 2-Boc-aminothiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring that incorporates both sulfur and nitrogen, which contributes to its reactivity and biological activity. The Boc (tert-butyloxycarbonyl) group enhances the compound's stability and solubility in biological systems, making it suitable for various applications in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of key enzymes related to bacterial cell wall biosynthesis. Specifically, it targets the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial growth. By inhibiting this enzyme, the compound effectively disrupts the synthesis of peptidoglycan, leading to bacterial cell death.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens:

- Bacterial Strains : It has shown efficacy against gram-positive bacteria such as Staphylococcus epidermidis and gram-negative bacteria including Pseudomonas aeruginosa. The compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial effects .

- Fungal Strains : The compound also displays antifungal activity against species like Candida albicans and Candida glabrata, further emphasizing its broad-spectrum antimicrobial potential.

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent. In vitro studies have shown that it can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds derived from this scaffold have been reported to reduce levels of prostaglandin E2 (PGE2), which is associated with cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study reported that derivatives of 2-aminothiazoles exhibited strong antibacterial activity with IC50 values ranging from 0.84 to 1.39 μM against COX-2 enzymes, highlighting their potential as therapeutic agents against bacterial infections .

- Antitubercular Activity : Another study identified a related compound with an MIC of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, suggesting that thiazole derivatives could serve as templates for developing new anti-tubercular drugs .

- Cell Cycle Effects : In cancer research, methyl 2-Boc-aminothiazole derivatives were shown to alter cell cycle progression in treated MCF-7 cells, indicating their role in inducing apoptosis through specific biochemical pathways .

Comparative Analysis

The biological activities of this compound can be compared with other thiazole derivatives:

| Compound | Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antibacterial & Anticancer | MIC = Low µM |

| Ethyl 2-aminothiazole-4-carboxylate | Antibacterial | IC50 = 0.84 - 1.39 μM |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Antitubercular | MIC = 0.06 µg/ml |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 2-Boc-aminothiazole-4-carboxylate, and how can side reactions be minimized?

Answer: The synthesis typically involves Boc-protection of the amine group in 2-aminothiazole-4-carboxylate derivatives. Key steps include:

- Coupling Reactions : Use EDCI/HOBt for activating carboxylic acids (e.g., Boc-protected intermediates) with amines, ensuring minimal racemization .

- Deprotection : TFA in CH₂Cl₂ effectively removes the Boc group without degrading the thiazole ring .

- Side Reactions : Competitive acylation at the thiazole nitrogen can occur. To suppress this, employ low temperatures (0–5°C) and stoichiometric control of reagents.

Example Workflow :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, RT | 85–90 | |

| Methylation | CH₃I, K₂CO₃, DMF | 75–80 | |

| Purification | Column chromatography (Hexane/EtOAc) | >95% Purity |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:

- NMR Analysis :

- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm. The thiazole C5 proton resonates downfield (~8.2 ppm) due to electron-withdrawing effects .

- ¹³C NMR : The carbonyl carbons (Boc and ester) show peaks at ~155 and ~165 ppm, respectively .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 258.0743 (calculated: 258.0743) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX for structure refinement and ORTEP-3 for visualization .

Q. What stability considerations are critical for handling this compound in aqueous or acidic conditions?

Answer:

- Hydrolysis : The ester group is prone to hydrolysis in aqueous basic conditions. Store the compound in anhydrous solvents (e.g., CH₂Cl₂) at –20°C.

- Acid Sensitivity : While the Boc group is stable to mild acids, prolonged exposure to TFA (>6 hours) may degrade the thiazole ring .

- Light Sensitivity : Thiazoles can undergo photodegradation; use amber vials for storage .

Advanced Research Questions

Q. How can this compound derivatives be designed to enhance anti-tubercular activity while addressing target specificity?

Answer:

- Structure-Activity Relationship (SAR) :

- Substitution at C5 : Introducing lipophilic groups (e.g., benzyl, chlorophenyl) improves mycobacterial membrane penetration. For example, a 5-benzyl derivative showed MIC = 0.06 µg/mL against M. tuberculosis H37Rv .

- Boc Group Replacement : Replace Boc with acyl or sulfonyl groups to modulate solubility and target engagement (e.g., β-ketoacyl-ACP synthase inhibition) .

- Target Validation : Use enzymatic assays (e.g., mtFabH inhibition) to decouple whole-cell activity from target-specific effects .

Data Contradiction Example :

| Compound | MIC (µg/mL) | IC₅₀ (mtFabH) | Conclusion |

|---|---|---|---|

| 5-Benzyl derivative | 0.06 | >10 | Non-FabH mechanism |

| 3-Chlorophenyl derivative | >10 | 0.95 | Off-target effects likely |

| Reference: |

Q. What crystallographic strategies resolve conformational ambiguities in this compound derivatives?

Answer:

- Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity in thiazole rings. For example, use θ (puckering amplitude) and φ (phase angle) to describe out-of-plane distortions .

- Twinned Data Refinement : SHELXL’s HKLF5 format handles twinning ratios, critical for high-Z′ structures .

- Validation Tools : Use PLATON’s ADDSYM to detect missed symmetry in pseudo-merohedral twins .

Q. How can discrepancies between computational predictions and experimental bioactivity data be reconciled for this compound?

Answer:

- Docking vs. Reality : MD simulations may overestimate binding affinity due to rigid-backbone assumptions. Incorporate ligand flexibility with programs like AutoDock Vina.

- Solvent Effects : Explicit solvent models (e.g., TIP3P in AMBER) improve correlation between predicted and observed IC₅₀ values .

- Metabolite Interference : Test for metabolite formation (e.g., ester hydrolysis products) via LC-MS to explain unexpected bioactivity .

Q. What analytical techniques validate the compound’s role in multi-step synthetic pathways (e.g., peptide coupling)?

Answer:

- HPLC-MS : Monitor coupling efficiency using a C18 column (gradient: 5–95% MeCN/H₂O + 0.1% formic acid).

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for Boc deprotection .

- Byproduct Identification : HRMS and 2D NMR (HSQC, HMBC) detect acylated side products .

Eigenschaften

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-6(5-17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJAUDDGOCGHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428424 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-62-8 | |

| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.